1,1,2,2-Tetrafluoroethane
Overview
Description
1,1,2,2-Tetrafluoroethane is a hydrofluorocarbon and a fluorinated alkane. It is an isomer of the more commonly used 1,1,1,2-tetrafluoroethane. This compound is known for its applications as a foam expansion agent and a heat transfer fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethane can be synthesized through the fluorination of trichloroethylene with hydrogen fluoride in the presence of a catalyst. This reaction generates 1,1,1-trifluoro-2-chloroethane, which is further fluorinated at higher temperatures to produce this compound .
Industrial Production Methods: Industrial production of this compound involves the reaction of tetrachloroethylene with hydrogen fluoride using chromium and gold as catalysts. The conversion of tetrachloroethylene per pass is approximately 50%, with a selectivity of 80% towards this compound .
Chemical Reactions Analysis
Types of Reactions: 1,1,2,2-Tetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extreme temperatures .
Common Reagents and Conditions:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Reacts with strong reducing agents like active metals.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with strong oxidizing agents can lead to the formation of various fluorinated compounds.
Scientific Research Applications
1,1,2,2-Tetrafluoroethane has a wide range of applications in scientific research and industry:
Chemistry: Used as a foam expansion agent and heat transfer fluid.
Biology: Employed in various biological studies due to its unique properties.
Medicine: Utilized in medical aerosol propellants.
Industry: Widely used in refrigeration and air conditioning systems.
Mechanism of Action
The mechanism by which 1,1,2,2-tetrafluoroethane exerts its effects involves its interaction with molecular targets and pathways. As a hydrofluorocarbon, it primarily acts as a heat transfer fluid, facilitating the transfer of thermal energy in various systems .
Comparison with Similar Compounds
- 1,1,1,2-Tetrafluoroethane
- 1,1,1-Trifluoro-2-chloroethane
- Tetrachloroethylene
Uniqueness: 1,1,2,2-Tetrafluoroethane is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties compared to its isomers. It is particularly valued for its stability and effectiveness as a heat transfer fluid and foam expansion agent .
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNWUVNYMJENI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883371 | |
Record name | 1,1,2,2-Tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethane, 1,1,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
359-35-3 | |
Record name | 1,1,2,2-Tetrafluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-tetrafluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359353 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 1,1,2,2-tetrafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2-Tetrafluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrafluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2-TETRAFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2I96B6OVW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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